Cas no 2228235-07-0 (2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid)

2-(2,6-Difluoro-3-nitrophenyl)-2-oxoacetic acid is a fluorinated aromatic compound featuring a nitro group and an oxoacetic acid moiety. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances its reactivity and metabolic stability, while the nitro group offers versatility for further functionalization. The oxoacetic acid group provides a reactive handle for conjugation or derivatization. This compound is well-suited for applications requiring precise molecular modifications, such as drug discovery and material science. High purity and consistent quality ensure reliable performance in synthetic workflows.
2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid structure
2228235-07-0 structure
Product name:2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid
CAS No:2228235-07-0
MF:C8H3F2NO5
Molecular Weight:231.109929323196
CID:6488686
PubChem ID:165965410

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid
    • 2228235-07-0
    • EN300-1795547
    • インチ: 1S/C8H3F2NO5/c9-3-1-2-4(11(15)16)6(10)5(3)7(12)8(13)14/h1-2H,(H,13,14)
    • InChIKey: DPKOSNCRORYTLT-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=C(C=1C(C(=O)O)=O)F)[N+](=O)[O-]

計算された属性

  • 精确分子量: 230.99792852g/mol
  • 同位素质量: 230.99792852g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 7
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 329
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 100Ų
  • XLogP3: 1.4

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1795547-0.1g
2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid
2228235-07-0
0.1g
$804.0 2023-09-19
Enamine
EN300-1795547-5.0g
2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid
2228235-07-0
5g
$2650.0 2023-05-23
Enamine
EN300-1795547-0.5g
2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid
2228235-07-0
0.5g
$877.0 2023-09-19
Enamine
EN300-1795547-5g
2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid
2228235-07-0
5g
$2650.0 2023-09-19
Enamine
EN300-1795547-0.25g
2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid
2228235-07-0
0.25g
$840.0 2023-09-19
Enamine
EN300-1795547-10.0g
2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid
2228235-07-0
10g
$3929.0 2023-05-23
Enamine
EN300-1795547-1.0g
2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid
2228235-07-0
1g
$914.0 2023-05-23
Enamine
EN300-1795547-2.5g
2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid
2228235-07-0
2.5g
$1791.0 2023-09-19
Enamine
EN300-1795547-0.05g
2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid
2228235-07-0
0.05g
$768.0 2023-09-19
Enamine
EN300-1795547-10g
2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid
2228235-07-0
10g
$3929.0 2023-09-19

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid 関連文献

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acidに関する追加情報

Introduction to 2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid (CAS No. 2228235-07-0)

2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid (CAS No. 2228235-07-0) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its distinctive functional groups, including a nitro group, difluorophenyl moiety, and a carboxylic acid group, which collectively contribute to its chemical reactivity and biological activity.

The structure of 2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid is of particular interest due to its complexity and the presence of multiple reactive sites. The nitro group (NO2) is known for its strong electron-withdrawing properties, which can influence the compound's reactivity and stability. The difluorophenyl moiety (C6H3F2) adds further complexity by introducing fluorine atoms, which are known for their high electronegativity and ability to modulate the electronic properties of the molecule. The carboxylic acid group (COOH) provides the compound with acidic properties and the potential to form salts or esters, which can be useful in various synthetic transformations.

In terms of synthesis, 2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid can be prepared through a multi-step process involving the reaction of 2,6-difluoro-3-nitrobenzaldehyde with an appropriate carboxylic acid derivative. One common approach involves the use of a Knoevenagel condensation followed by oxidation to form the desired product. This synthetic route has been optimized in recent studies to improve yield and purity, making it more feasible for large-scale production.

The biological activity of 2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid has been a subject of extensive research. Initial studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases such as arthritis. Additionally, preliminary data suggest that 2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid may have selective cytotoxic effects on certain cancer cell lines, making it a promising candidate for further investigation in oncology.

Recent advancements in computational chemistry have also contributed to our understanding of 2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid. Molecular docking studies have provided insights into the binding interactions between this compound and various protein targets, helping to elucidate its mechanism of action. These computational models have been validated through experimental data, further supporting the biological relevance of this compound.

In the context of pharmaceutical development, 2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid is being evaluated as a lead compound for the development of new drugs. Its unique chemical structure and biological activity make it an attractive candidate for optimization through structure-activity relationship (SAR) studies. Researchers are exploring ways to modify the compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing potential side effects.

The environmental impact of 2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid is another important consideration. While no significant environmental concerns have been reported to date, ongoing studies are being conducted to assess its biodegradability and potential ecological effects. Ensuring that this compound can be safely produced and used is crucial for its long-term viability as a pharmaceutical agent.

In conclusion, 2-(2,6-difluoro-3-nitrophenyl)-2-oxoacetic acid (CAS No. 22888888) represents an exciting area of research with potential applications in medicinal chemistry and pharmaceutical development. Its unique chemical structure and promising biological activity make it a valuable target for further investigation. As research continues to advance, it is likely that new insights and applications will emerge, contributing to the broader understanding and utilization of this fascinating compound.

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